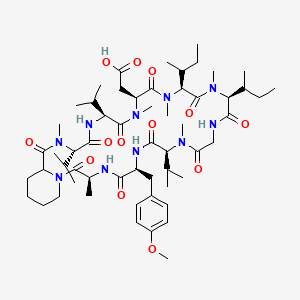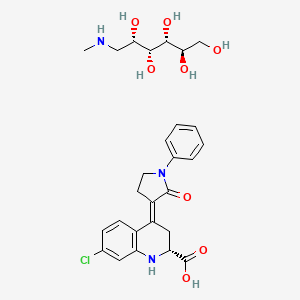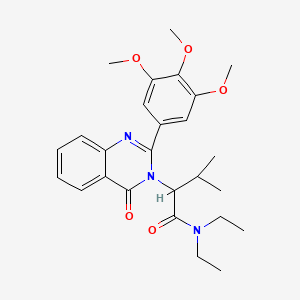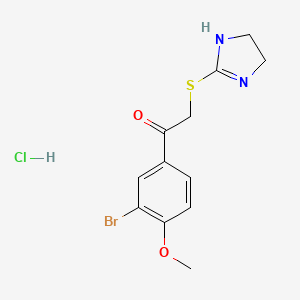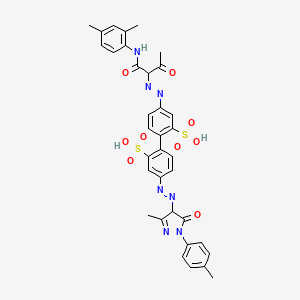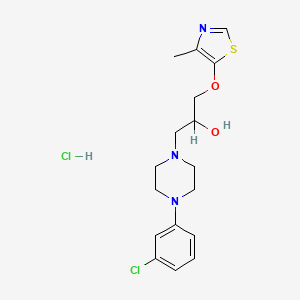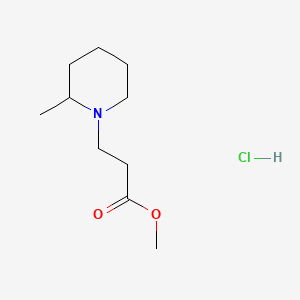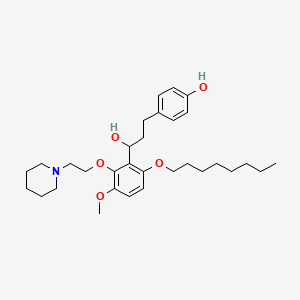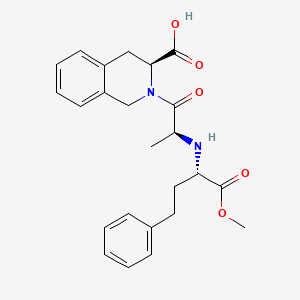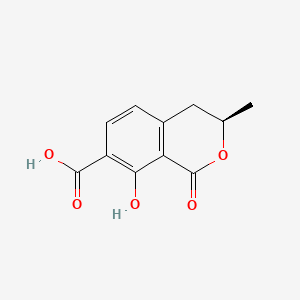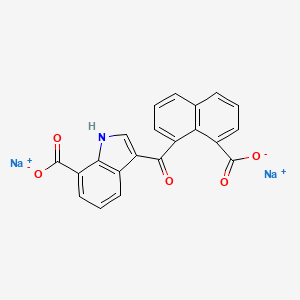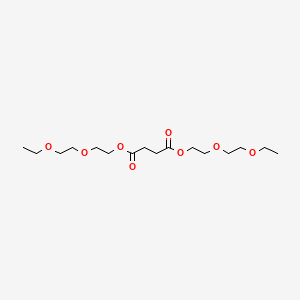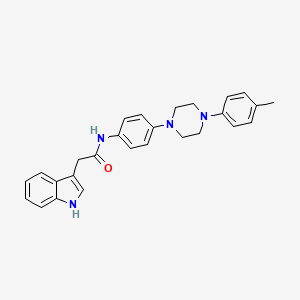
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core, an acetamide group, and a piperazine ring substituted with a methylphenyl group, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- typically involves multistep organic reactions. One common route starts with the preparation of the indole core, followed by the introduction of the acetamide group. The piperazine ring is then synthesized and attached to the indole core through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistency in the quality of the final product .
化学反応の分析
Types of Reactions: 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce different amine compounds .
科学的研究の応用
1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
作用機序
The mechanism of action of 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
類似化合物との比較
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups, used in similar applications.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation and studied for its biological activities.
1H-Indole-3-ethanol:
Uniqueness: 1H-Indole-3-acetamide, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)- is unique due to its specific combination of functional groups and structural features. The presence of the piperazine ring and the methylphenyl group distinguishes it from other indole derivatives, potentially leading to unique biological activities and applications .
特性
CAS番号 |
81807-90-1 |
|---|---|
分子式 |
C27H28N4O |
分子量 |
424.5 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H28N4O/c1-20-6-10-23(11-7-20)30-14-16-31(17-15-30)24-12-8-22(9-13-24)29-27(32)18-21-19-28-26-5-3-2-4-25(21)26/h2-13,19,28H,14-18H2,1H3,(H,29,32) |
InChIキー |
FXCONJCDUJYYIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


